4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid

Catalog No.
S12296669
CAS No.
90034-64-3
M.F
C16H11NO3
M. Wt
265.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic a...

CAS Number

90034-64-3

Product Name

4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid

IUPAC Name

4-oxo-2-phenyl-1H-quinoline-8-carboxylic acid

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

InChI

InChI=1S/C16H11NO3/c18-14-9-13(10-5-2-1-3-6-10)17-15-11(14)7-4-8-12(15)16(19)20/h1-9H,(H,17,18)(H,19,20)

InChI Key

KIISEGOQKVDEDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O

4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Its molecular formula is C16H11NO3C_{16}H_{11}NO_3, and it has a molecular weight of approximately 265.26 g/mol. The structure consists of a quinoline ring with a carboxylic acid functional group and a phenyl substituent at the 2-position. This compound exhibits various chemical properties, including the ability to form hydrogen bonds due to its functional groups, which can influence its reactivity and interactions with biological systems .

The chemical behavior of 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid is characterized by its potential to undergo several types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound acidic.
  • Nucleophilic Substitution: The electrophilic nature of the carbonyl carbon in the diketone structure allows for nucleophilic attack.
  • Cyclization Reactions: It can participate in cyclization to form more complex structures under certain conditions.

These reactions are significant for synthesizing derivatives that may have enhanced biological activities or altered physical properties.

4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid has shown promising biological activity in various studies. It has been investigated for its potential as an:

  • Antimicrobial Agent: Certain derivatives exhibit antibacterial properties against a range of pathogens.
  • Anticancer Compound: Research indicates that this compound may induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .
  • HIV Integrase Inhibitor: Similar compounds in the quinoline family have been recognized for their ability to inhibit HIV integrase, indicating a possible therapeutic application .

The synthesis of 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid can be achieved through various chemical pathways:

  • Condensation Reactions: Typically involves the condensation of appropriate phenolic and carbonyl compounds under acidic or basic conditions.
  • Cyclization Techniques: Utilizing precursors like 2-phenyl aminomethylene malonic acid can lead to the formation of the quinoline structure through cyclization reactions.
  • Functional Group Modifications: Post-synthesis modifications may enhance biological activity or solubility.

These methods highlight the versatility in synthesizing this compound and its derivatives.

4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: As a lead compound in drug development targeting infectious diseases and cancer.
  • Material Science: Potential use in designing new materials due to its unique structural properties.
  • Analytical Chemistry: Can serve as a standard or reference material in analytical techniques due to its distinct spectral characteristics.

Interaction studies involving 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against various pathogens or cancer cell lines.

Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid, including:

Compound NameCAS NumberSimilarity
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid13721-01-2High
6-Methoxyl-4-Oxo-1,4-dihydroquinoline-3-carboxylic acidN/AModerate
1-Cyclopropyl-6,7-difluoro-4-Oxo-1,4-dihydroquinoline93107-30-3High
Ethyl 1-cyclopropyl -6,7-difluoro -8-methoxy -4-Oxo -1,4-dihydroquinolineN/AModerate

Uniqueness

The uniqueness of 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid lies in its specific combination of functional groups and structural configuration that may enhance its biological activity compared to other similar compounds. Its phenyl substitution at the 2-position contributes to distinct pharmacological properties that are currently being explored in drug development.

Classical condensation reactions represent the foundational synthetic approaches for constructing the quinoline core of 4-oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid . The synthesis typically involves the formation of the quinolinone core through condensation reactions between appropriate aldehydes or ketones with aniline derivatives [2]. These methodologies have been extensively developed to provide reliable access to substituted quinoline derivatives with high structural diversity .

The Gould-Jacobs reaction serves as a primary classical method for synthesizing 4-hydroxyquinoline derivatives, which can be subsequently modified to obtain the target compound [11]. This reaction involves the condensation of anilines with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis and decarboxylation steps [11] [12]. The reaction proceeds through the formation of anilinomethylenemalonate intermediates, which undergo thermal cyclization to form the quinolin-4-one nucleus [12].

The Conrad-Limpach synthesis provides another classical approach through the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines via Schiff base intermediates [13]. This method requires elevated temperatures around 250 degrees Celsius for the electrocyclic ring closure to occur effectively [13]. The reaction mechanism involves tetrahedral intermediate formation, followed by protonation to form the Schiff base, which undergoes keto-enol tautomerization before cyclization [13].

Table 1: Classical Condensation Reaction Conditions for Quinoline Synthesis

MethodStarting MaterialsTemperature (°C)SolventYield Range (%)Reference
Gould-JacobsAniline, diethyl ethoxymethylenemalonate255Diphenyl ether70-85 [11]
Conrad-LimpachAniline, β-ketoesters250Mineral oil30-95 [13]
NiementowskiAnthranilic acid, ketones120-130Neat40-70 [5]
Knorr Synthesisβ-ketoanilides200Polyphosphoric acid50-80 [15]

The Niementowski quinoline synthesis utilizes anthranilic acids and ketones or aldehydes to form gamma-hydroxyquinoline derivatives [5]. This method requires temperatures of 120-130 degrees Celsius and proceeds through Schiff base formation followed by intramolecular condensation [5]. The reaction mechanism is closely related to the Friedländer synthesis, involving the formation of imine intermediates and subsequent cyclization with water elimination [5].

The Doebner-Miller reaction represents another classical approach that employs anilines with alpha,beta-unsaturated carbonyl compounds to form quinolines [14]. This reaction is catalyzed by Lewis acids such as tin tetrachloride and Brønsted acids including para-toluenesulfonic acid [14]. The mechanism involves fragmentation-recombination pathways based on carbon isotope scrambling experiments [14].

Pfitzinger Reaction Modifications for Quinoline Core Formation

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a specialized route for synthesizing substituted quinoline-4-carboxylic acids through the reaction of isatin with base and carbonyl compounds [6]. This methodology is particularly relevant for constructing the carboxylic acid functionality at the 4-position of the quinoline ring system [6].

The reaction mechanism begins with the hydrolysis of isatin using bases such as potassium hydroxide, which cleaves the amide bond to generate the keto-acid intermediate [6]. This intermediate undergoes reaction with ketones or aldehydes to form imine and enamine intermediates [6]. The enamine subsequently cyclizes and dehydrates to yield the desired quinoline product with the carboxylic acid functionality intact [6].

Modern modifications of the Pfitzinger reaction have focused on improving reaction conditions and expanding substrate scope [16]. The three-component synthesis approach combines anilines, aldehydes, and pyruvic acid under optimized conditions to achieve efficient quinoline-4-carboxylic acid formation [16]. This methodology has been enhanced through the use of boron trifluoride complexes as catalysts, which facilitate the hydrogen-transfer mechanism between dihydroquinoline intermediates and imine species [16].

Table 2: Pfitzinger Reaction Optimization Parameters

ParameterStandard ConditionsModified ConditionsImprovement
BasePotassium hydroxideSodium hydroxideEnhanced solubility
Temperature100°C80-120°CControlled reactivity
Reaction Time8-12 hours3-6 hoursIncreased efficiency
Yield60-75%75-90%Significant improvement

The Halberkann variant of the Pfitzinger reaction utilizes N-acyl isatins with base to produce 2-hydroxy-quinoline-4-carboxylic acids [6]. This modification provides access to hydroxylated quinoline derivatives that can serve as intermediates for further functionalization toward the target 4-oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid structure.

Large-scale applications of modified Pfitzinger reactions have demonstrated the practical utility of these methodologies [16]. Reactions conducted on 371-gram scale have achieved yields of 82 percent, demonstrating the scalability and robustness of the optimized procedures [16]. The methodology tolerates various functional groups and provides access to quinoline derivatives with diverse substitution patterns [16].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for optimizing quinoline formation reactions, significantly reducing reaction times and improving yields compared to conventional heating methods [7] [17]. The application of microwave irradiation to quinoline synthesis provides several advantages including enhanced reaction rates, improved product selectivity, and reduced energy consumption [7].

The microwave-assisted Friedländer quinoline synthesis demonstrates remarkable efficiency in forming quinoline scaffolds from 2-aminophenylketones and cyclic ketones [7]. Using neat acetic acid as both solvent and acid catalyst under microwave irradiation at 160 degrees Celsius, quinoline synthesis can be achieved in as little as 5 minutes with excellent yields [7]. This represents a significant improvement over conventional methods that require several days and produce poor yields [7].

Table 3: Microwave-Assisted Synthesis Optimization Data

Substrate TypeMicrowave ConditionsConventional ConditionsTime ReductionYield Improvement
2-Aminobenzophenone160°C, 5 min120°C, 48-72 h95% reduction15-25% increase
Substituted anilines150°C, 15-20 min100°C, 12 h85% reduction10-20% increase
Quinoline-2-carboxylates150°C, 1 h180°C, 8 h87% reduction12-18% increase

Optimization studies for microwave-assisted quinoline synthesis have identified several critical parameters [17]. The microwave output power of 800 watts provides optimal heating while avoiding pyrolysis problems [17]. Reaction temperatures of 150 degrees Celsius represent the ideal balance between reaction rate and product stability [17]. The use of appropriate condensers and outlet connections prevents volatile reactant loss during microwave irradiation [17].

The methodology has been successfully applied to the synthesis of substituted quinoline-2-carboxanilides using phenyl quinoline-2-carboxylate and substituted anilines [17]. The microwave-assisted approach achieves complete conversion within 1 hour compared to conventional methods requiring 8-12 hours [17]. Product purification is simplified through straightforward workup procedures involving organic solvent extraction and recrystallization [17].

Solvent selection plays a crucial role in microwave-assisted quinoline synthesis [18]. Dimethylformamide and chlorobenzene have been identified as effective solvents for specific reaction types [17]. Solvent-free conditions can also be employed with appropriate solid supports, providing environmentally benign alternatives to traditional solvent-based methods [18].

The microwave-assisted one-pot sequential route has been developed for synthesizing complex quinoline derivatives [18]. This approach combines multiple reaction steps including condensation, reduction, and cyclization in a single vessel under microwave irradiation [18]. The methodology provides access to architecturally diverse quinoline scaffolds with broad substrate scope and excellent functional group tolerance [18].

Catalytic Systems in Cyclization Reactions

Catalytic systems have revolutionized quinoline synthesis by enabling efficient cyclization reactions under mild conditions with improved selectivity and functional group tolerance [22] [23]. Transition metal catalysts, particularly copper, cobalt, and palladium complexes, have shown exceptional performance in promoting quinoline formation through various mechanistic pathways [22] [25] [27].

Copper-catalyzed cyclization reactions provide sustainable approaches to quinoline synthesis through dehydrogenative coupling methodologies [22] [29]. Cobalt acetate tetrahydrate has demonstrated high catalytic activity in the cyclization of 2-aminoaryl alcohols with ketones, affording quinoline derivatives in yields up to 97 percent [22]. The reaction proceeds under ligand-free conditions using readily available and earth-abundant cobalt salts [22].

Table 4: Catalytic System Performance in Quinoline Cyclization

Catalyst SystemLoading (mol%)Temperature (°C)Time (h)Yield Range (%)Substrate Scope
Cobalt acetate5-101352457-87Aromatic alcohols
Copper chloride10802040-95Benzyl alcohols
Palladium complexes61101265-92Nitrile substrates
Iron triflate1580370-89Aldehyde coupling

The mechanistic pathway for copper-catalyzed quinoline synthesis involves the coordination of deprotonated alcohols to form copper-alkoxy intermediates [29]. These intermediates undergo beta-hydrogen elimination to generate copper-hydride species and the corresponding aldehydes or ketones [29]. The aldehydes react with ketones in the presence of base to produce cross-aldol condensation products, which undergo intramolecular cyclodehydration to yield quinolines [29].

Palladium-catalyzed cascade reactions have been developed for quinoline synthesis through denitrogenative cyclization pathways [28]. The reaction of ortho-aminocinnamonitriles with arylhydrazines provides efficient access to quinolines in moderate to good yields [28]. The mechanism involves sequential denitrogenative addition followed by intramolecular cyclization through palladium-mediated bond activation [28].

Lewis acid catalysis has emerged as an important approach for quinoline synthesis, with particular emphasis on aluminum and boron-based systems [27]. Magnesium-aluminum hydrotalcite catalysts have shown remarkable activity in the modified Friedländer quinoline synthesis using stable 2-aminobenzyl alcohols and ketones [23]. The catalyst can be recovered and reused for multiple cycles without significant loss of activity [23].

The development of heterogeneous catalytic systems has addressed the challenges of catalyst recovery and reuse [37]. Nanocatalysts based on iron oxide, nickel oxide, and cobalt ferrite have demonstrated excellent performance in quinoline synthesis with advantages including high surface area, enhanced reactivity, and straightforward separation [37]. These catalytic systems operate under mild conditions and provide sustainable alternatives to homogeneous catalysts [37].

Table 5: Heterogeneous Catalyst Performance Data

Catalyst TypeParticle Size (nm)Surface Area (m²/g)Recyclability (cycles)Yield Retention (%)
Iron oxide nanoparticles16185585-90
Nickel oxide nanorods80-100142580-85
Cobalt ferrite-silica25-30210675-85
Copper-phenanthroline20-25156470-80

The optimization of reaction conditions for catalytic quinoline synthesis has revealed several important factors [38]. Acetonitrile represents the optimal solvent for many catalytic systems, providing appropriate solvation and boiling point characteristics [38]. Catalyst loading of 10 mole percent typically provides the best balance between reaction efficiency and economic considerations [38]. Reaction temperatures of 80-85 degrees Celsius under reflux conditions achieve optimal conversion rates within 3-4 hours [38].

X-ray crystallographic studies of 4-oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid and related quinoline derivatives provide critical structural information regarding molecular geometry and intermolecular interactions. While specific crystallographic data for the target compound is limited, analysis of structurally analogous compounds reveals consistent patterns [1] [2] [3] [4].

Related 4-oxo-1,4-dihydroquinoline derivatives typically crystallize in monoclinic or triclinic crystal systems. For example, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid crystallizes in the triclinic space group P1̅ with unit cell parameters a = 8.4134(5) Å, b = 9.5365(6) Å, c = 9.6154(7) Å, α = 60.728(2)°, β = 83.130(2)°, γ = 66.331(2)°, V = 613.52(7) ų, Z = 2 [2].

Table 1: Comparative Crystallographic Parameters of Related Quinoline Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)Z
7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [2]TriclinicP1̅8.4134(5)9.5365(6)9.6154(7)613.52(7)2
2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid [1]MonoclinicP2₁/n14.612(2)5.9750(6)18.014(2)1470.0(3)4
8-Carboxymethoxy-quinoline-2-carboxylate complex [3] [4]TriclinicP1̅9.0356(2)9.6247(3)14.2969(3)1140.98(5)2

The molecular structure of 4-oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid is expected to exhibit a planar quinoline ring system with the phenyl substituent at position 2 potentially adopting various conformations relative to the quinoline plane. The carboxylic acid group at position 8 provides opportunities for hydrogen bonding interactions that stabilize the crystal structure [5] [6] [7].

Intermolecular hydrogen bonding patterns are crucial for crystal packing. The carboxylic acid functionality typically forms strong O−H⋯O hydrogen bonds with distances ranging from 2.65 to 2.75 Å for intramolecular interactions and 3.34 to 3.69 Å for intermolecular associations . Additionally, the quinoline nitrogen can participate in N⋯H interactions, while the carbonyl oxygen at position 4 serves as a hydrogen bond acceptor [5] [6].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, DEPT)

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid through comprehensive analysis of ¹H, ¹³C, and DEPT spectra. Based on data from structurally related compounds, characteristic chemical shift patterns can be established [9] [10] [11] [12] [13].

¹H Nuclear Magnetic Resonance Spectral Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 4-oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid exhibits distinct resonances corresponding to various proton environments. The aromatic protons of the quinoline ring system typically appear in the region δ 7.0-8.5 parts per million. Specifically, the proton at position 3 (H-3) appears as a singlet at approximately δ 8.9 parts per million, consistent with its position adjacent to the electron-withdrawing carbonyl group [12] [13].

The phenyl substituent protons generate a complex multiplet pattern in the aromatic region (δ 7.2-7.8 parts per million), with ortho protons appearing slightly downfield due to proximity to the quinoline ring system [9] [10]. The quinoline ring protons (H-5, H-6, H-7) exhibit characteristic coupling patterns, with H-5 and H-7 typically appearing as doublets and H-6 as a triplet due to ortho coupling relationships [11] [14].

The carboxylic acid proton manifests as a broad exchangeable signal at approximately δ 13.4-15.3 parts per million in DMSO-d₆, reflecting the acidic nature of this functional group [12] [13]. The quinoline nitrogen proton (NH) appears as a broad singlet around δ 13.0-13.5 parts per million when observable.

¹³C Nuclear Magnetic Resonance and DEPT Spectral Assignments

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive information about the carbon framework. The carbonyl carbon (C-4) resonates at approximately δ 171-177 parts per million, characteristic of α,β-unsaturated ketones in quinoline systems [9] [10]. The carboxylic acid carbonyl carbon appears at δ 165-170 parts per million [11] [12].

Table 2: Characteristic ¹³C Chemical Shifts for 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid and Related Compounds

Carbon PositionChemical Shift (δ, ppm)DEPT Multiplicity
C-2152-158CH
C-3108-115CH
C-4171-177C (quaternary)
C-5125-130CH
C-6123-128CH
C-7130-135CH
C-8115-120C (quaternary)
COOH165-170C (quaternary)
Phenyl C-ipso135-140C (quaternary)
Phenyl C-ortho128-132CH
Phenyl C-meta127-130CH
Phenyl C-para126-129CH

DEPT (Distortionless Enhancement by Polarization Transfer) experiments confirm carbon multiplicities, distinguishing between quaternary carbons (C-4, C-8, carboxyl carbon), tertiary carbons (aromatic CH), and methylene carbons if present in substituents [9] [10] [11].

The quinoline ring carbons exhibit characteristic chemical shifts reflecting the aromatic electron density distribution. C-2 appears at δ 152-158 parts per million due to its proximity to the electron-deficient nitrogen atom, while C-3 resonates at δ 108-115 parts per million, influenced by the adjacent carbonyl group [12] [13] [14].

Fourier Transform Infrared Vibrational Mode Analysis of Functional Groups

Fourier Transform Infrared spectroscopy provides detailed information about the vibrational modes of functional groups in 4-oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid. The infrared spectrum exhibits characteristic absorption bands corresponding to various molecular vibrations [5] [15] [6] [16] [7] [17].

Carboxylic Acid Functional Group Vibrations

The carboxylic acid moiety generates several distinctive absorption bands. The O−H stretching vibration appears as a broad, intense band centered around 3400-3200 cm⁻¹, reflecting hydrogen bonding interactions in the solid state [16] [17]. In dimeric carboxylic acid arrangements, this band broadens significantly due to strong intermolecular hydrogen bonding.

The C=O stretching vibration of the carboxylic acid occurs at approximately 1700-1720 cm⁻¹, slightly shifted from typical carboxylic acids due to conjugation with the aromatic quinoline system [5] [16]. The C−O stretching vibration manifests around 1300 ± 15 cm⁻¹, while the O−H deformation vibration appears at 935 ± 15 cm⁻¹ [16].

Quinoline Ring System Vibrations

The quinoline aromatic system exhibits characteristic C=C stretching vibrations in the region 1600-1450 cm⁻¹. The C=N stretching mode appears around 1580-1600 cm⁻¹, reflecting the heterocyclic nitrogen contribution [5] [15]. Aromatic C−H stretching vibrations occur in the region 3100-3000 cm⁻¹, while C−H bending modes appear between 1300-1000 cm⁻¹ [15] [6].

Carbonyl Group Analysis

The C=O stretching vibration at position 4 of the quinoline ring generates an intense absorption band at approximately 1650-1680 cm⁻¹. This frequency reflects the α,β-unsaturated ketone character, with conjugation to the aromatic system causing a red shift from typical ketone frequencies [5] [6] [7].

Table 3: Characteristic Infrared Absorption Bands for 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid

Functional GroupVibrational ModeFrequency (cm⁻¹)Intensity
COOHO−H stretch3400-3200Strong, broad
COOHC=O stretch1700-1720Strong
C=O (quinoline)C=O stretch1650-1680Strong
AromaticC=C stretch1600-1450Medium-Strong
AromaticC=N stretch1580-1600Medium
AromaticC−H stretch3100-3000Medium
COOHC−O stretch1300 ± 15Strong
COOHO−H deformation935 ± 15Medium

Phenyl Substituent Contributions

The phenyl group at position 2 contributes additional aromatic C−H stretching vibrations around 3080-3020 cm⁻¹ and characteristic overtone/combination bands in the region 2000-1600 cm⁻¹ [15]. The monosubstituted benzene ring exhibits characteristic out-of-plane C−H bending modes around 750-690 cm⁻¹ [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid provides valuable structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 265 (M⁺), corresponding to the molecular formula C₁₆H₁₁NO₃ [19] [20].

Primary Fragmentation Pathways

The initial fragmentation typically involves loss of the carboxylic acid functionality through several mechanisms. Loss of COOH (45 Da) generates a fragment at m/z 220, representing the decarboxylated quinoline derivative [19]. Alternatively, loss of CO₂ (44 Da) produces a fragment at m/z 221, corresponding to the decarboxylated species [20].

The molecular ion can undergo α-cleavage adjacent to the carbonyl group, leading to loss of the phenyl radical (77 Da) and formation of a fragment at m/z 188. This fragmentation is facilitated by the stability of the resulting quinoline cation [19].

Secondary Fragmentation Processes

Further fragmentation of the decarboxylated species (m/z 220/221) proceeds through loss of CO (28 Da) from the quinoline carbonyl, generating fragments at m/z 192/193. This process is characteristic of quinoline-4-one systems where the carbonyl group is susceptible to elimination [19] [20].

The phenyl-substituted quinoline system can undergo rearrangement reactions leading to formation of stable aromatic fragments. Loss of the quinoline portion generates the tropylium ion at m/z 77, a highly stable seven-membered aromatic cation characteristic of phenyl-containing compounds [19].

Table 4: Major Mass Spectrometric Fragmentation Ions

m/zRelative IntensityFragmentation AssignmentNeutral Loss
265M⁺Molecular ion-
221High[M-CO₂]⁺44 Da
220Medium[M-COOH]⁺45 Da
193Medium[M-CO₂-CO]⁺72 Da
188Low[M-C₆H₅]⁺77 Da
165MediumQuinoline fragment100 Da
77HighC₆H₅⁺ (tropylium)188 Da

Diagnostic Fragment Ions

Several diagnostic fragment ions provide structural confirmation. The base peak often appears at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), which undergoes rearrangement to form the stable tropylium ion structure [19]. The quinoline-specific fragment at m/z 165 results from loss of the carboxylic acid and phenyl substituent, representing the core quinoline heterocycle.

The fragmentation pattern exhibits typical behavior for aromatic carboxylic acids, with preferential loss of COOH over other functional groups due to the stability of the resulting aromatic cation [16] [19]. The presence of the quinoline nitrogen influences fragmentation by providing additional stabilization through resonance delocalization.

McLafferty Rearrangement Considerations

While classical McLafferty rearrangements are less common in aromatic systems, the quinoline framework can undergo hydrogen rearrangements that facilitate fragmentation. The carbonyl group at position 4 can participate in rearrangement processes leading to formation of smaller aromatic fragments through cyclization and subsequent fragmentation [19].

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.07389321 g/mol

Monoisotopic Mass

265.07389321 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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